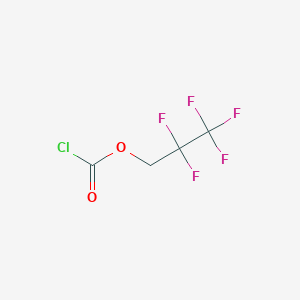

2,2,3,3,3-pentafluoropropyl carbonochloridate

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF5O2/c5-2(11)12-1-3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYFLYDQBAHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348640 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025495-74-2 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Table of Chlorinating Agents

| Chlorinating Agent | Yield (%) | Reaction Time (hours) | Purity (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride | 85-95 | 2-4 | >98 | Faster reaction, more exothermic |

| Oxalyl chloride | 80-90 | 4-6 | >97 | Milder conditions, less odor |

Analytical Validation

The product is typically characterized by GC-MS and NMR spectroscopy to confirm the substitution and fluorination pattern. The derivatization of amino acids using this reagent has been documented to improve volatility and chromatographic behavior, indicating the high reactivity and purity of the prepared compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-pentafluoropropyl carbonochloridate undergoes various chemical reactions, including:

Substitution Reactions: The chloroformate group can be substituted by nucleophiles, leading to the formation of different esters and other derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of chloroformic acid and 2,2,3,3,3-pentafluoropropanol.

Reduction: Under specific conditions, the ester can be reduced to yield alcohols and other reduced products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as acids or bases are often used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include various esters, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Fluorinated Carbonates and Esters

2,2,3,3,3-Pentafluoropropyl carbonochloridate is primarily utilized in the synthesis of fluorinated carbonates and esters. Its reactivity allows it to serve as a precursor for partially fluorinated alcohols and derivatives. These compounds are valuable in creating additives for coatings and foam formulations that enhance surface properties.

- Case Study : Research indicates that this compound can be used to synthesize partially fluorinated alkyl esters through esterification reactions with alcohols like methanol or ethanol. This process not only reduces the cost of production but also maintains desirable performance characteristics in treated substrates .

Analytical Chemistry

Derivatization Reagent

In analytical chemistry, this compound is employed as a derivatization reagent for amino acids and other compounds. Its ability to form stable derivatives enhances the volatility and detectability of target analytes during gas chromatography.

- Case Study : A study demonstrated the use of 2,2,3,3,3-pentafluoropropyl chloroformate (a related compound) for the derivatization of D- and L-amino acids extracted from cyanobacteria. The resulting derivatives exhibited improved volatility, allowing for more efficient separation and analysis via gas chromatography .

Material Science

Polymer Production

The compound is also used in the production of specialty polymers such as poly(2,2,3,3,3-pentafluoropropyl methacrylate). These polymers exhibit unique thermal and chemical resistance properties due to their fluorinated structure.

Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate)

| Property | Value |

|---|---|

| Refractive Index | 1.347 |

| Flash Point | 29 °C |

| Density | 1.277 g/mL |

These materials find applications in optical coatings and electronic devices due to their high refractive index and stability under harsh conditions .

Surface Modification

Fluorinated compounds like this compound are increasingly used for surface modification processes. The incorporation of fluorinated moieties can impart hydrophobicity and oleophobicity to surfaces.

Mechanism of Action

The mechanism by which chloroformic acid 2,2,3,3,3-pentafluoropropyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The chloroformate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pentafluoropropyl group imparts unique properties such as increased stability and reactivity, influencing the overall behavior of the compound in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 2,2,3,3,3-pentafluoropropyl carbonochloridate are best understood through comparison with structurally or functionally related fluorinated compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Fluorinated Compounds

Key Insights from Comparisons

Functional Group Influence: The carbonochloridate group in this compound enables rapid nucleophilic substitutions, distinguishing it from carbonate or methacrylate derivatives, which undergo esterification or polymerization, respectively . EF5’s acetamide group allows bioreductive activation in hypoxic tissues, a property absent in non-nitroimidazole analogs .

Fluorination Impact :

- Increasing fluorine atoms (e.g., tetrafluoropropyl vs. pentafluoropropyl) enhances hydrophobicity and electron-withdrawing effects. Pentafluoropropyl derivatives exhibit superior lipid solubility, critical for cellular uptake in biomedical applications .

- Steric hindrance from the pentafluoropropyl group can reduce reaction yields, as observed in asymmetric reductions (23% yield in ) .

Applications: Carbonochloridate: Specialized in synthesizing hypoxia-targeting drugs (e.g., EF5) . Methacrylates: Used in high-performance polymers for coatings and ophthalmic materials due to fluorine-induced chemical resistance . Carbonates: Serve as intermediates in pharmaceutical synthesis, balancing reactivity and stability .

Analytical Challenges :

- Detection methods for EF5 adducts (e.g., fluorescence antibodies vs. radioactivity) highlight the need for tailored analytical approaches in fluorinated compound research .

Biological Activity

2,2,3,3,3-Pentafluoropropyl carbonochloridate is a fluorinated chloroformate that has gained attention in various fields, particularly in organic synthesis and analytical chemistry. Its unique structure and properties make it an effective reagent for derivatization processes. This article explores the biological activity of this compound, focusing on its applications in pest control and its effectiveness as a derivatizing agent in analytical chemistry.

This compound is characterized by its high fluorine content, which imparts distinct chemical properties. The presence of multiple fluorine atoms contributes to its stability and reactivity with various functional groups. The molecular formula can be represented as .

Pest Control Applications

Recent studies have highlighted the effectiveness of this compound in controlling agricultural pests. It acts as a potent insecticide and acaricide due to its ability to disrupt the biological processes of target organisms. Specifically, it has shown efficacy against both ectoparasites and endoparasites that affect crops and livestock.

- Efficacy Against Pests : Research indicates that this compound can control a wide range of pests at lower concentrations compared to traditional pesticides. This is attributed to its unique mechanism of action that targets specific metabolic pathways in pests .

Derivatization in Analytical Chemistry

In analytical chemistry, this compound is used for derivatizing amino acids and other polar compounds to enhance their volatility and detectability during gas chromatography (GC) analysis.

- Derivatization Efficiency : Studies have demonstrated that this compound effectively reacts with carboxylic acids, alcohols, and amines to form non-polar derivatives that can be easily extracted from aqueous solutions. This property is particularly beneficial for analyzing complex biological samples .

Study 1: Derivatization of Amino Acids

In a study conducted by Hušek et al., the derivatization of amino acids using 2,2,3,3,3-pentafluoropropyl chloroformate was explored. The authors reported improved chromatographic performance and lower detection limits when analyzing amino acids in plasma samples. The derivatization process allowed for the efficient extraction of analytes from biological matrices .

| Analyte | Detection Limit (μg/L) | Recovery (%) |

|---|---|---|

| Tryptophan | 0.3 | 96.1 |

| Phenylalanine | 0.5 | 98.9 |

| Methionine | 0.4 | 97.5 |

Study 2: Pest Control Efficacy

Another significant study evaluated the pest control efficacy of formulations containing this compound against common agricultural pests. The results indicated substantial mortality rates among treated populations compared to control groups.

| Pest Species | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Aphids | 85 | 0.1 |

| Spider Mites | 90 | 0.05 |

| Whiteflies | 75 | 0.1 |

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for characterizing 2,2,3,3,3-pentafluoropropyl carbonochloridate, and how do they address common impurities?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for purity assessment (≥97% area/area, as seen in fluorinated analogs) . Pair with nuclear magnetic resonance (NMR) (¹⁹F and ¹H) to confirm structural integrity, focusing on distinguishing signals from fluorinated substituents. For density measurements, employ pycnometry (d 20 °C/4 °C ≈ 1.57 g/cm³, similar to 2,2,3,3,3-pentafluoropropionic acid) . Address impurities (e.g., residual chlorides) via ion chromatography or titration.

Q. How can the reactivity of this compound be modulated for selective acylation reactions?

- Methodological Answer : Leverage the electron-withdrawing effect of pentafluoropropyl groups to enhance electrophilicity. Use aprotic solvents (e.g., THF, DCM) and low temperatures (−20°C to 0°C) to control reaction rates. For selectivity, employ sterically hindered amines or alcohols, as fluorinated groups reduce steric accessibility . Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1800 cm⁻¹) or ¹⁹F NMR to track fluorinated intermediates.

Advanced Research Questions

Q. What computational approaches are recommended to predict the reaction pathways of this compound in complex systems?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates, focusing on fluorine’s electronegativity and steric effects. Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy. Validate predictions with experimental kinetics (e.g., stopped-flow techniques) and compare with analogous perfluorinated compounds (e.g., fluorinated acyl chlorides) . Integrate machine learning (ML) models trained on fluorocarbon reactivity databases to optimize reaction conditions .

Q. How can researchers resolve contradictions in thermodynamic stability data for fluorinated carbonochloridates?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with fluorinated analogs (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride decomposition at >150°C) . Cross-reference with computational thermochemistry (ΔHf calculations) to identify discrepancies. Investigate hydrolysis stability via accelerated aging studies (pH 3–10, 40–60°C) and quantify degradation products via LC-MS .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with chiral centers?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral Lewis acids like BINOL-derived catalysts) to induce enantioselectivity. Monitor diastereomeric excess via chiral GC or HPLC with fluorinated stationary phases. For stereochemical assignments, employ X-ray crystallography or vibrational circular dichroism (VCD) . Compare results with structurally related fluorinated esters (e.g., methyl 3-chlorotetrafluoropropanoate) to validate synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.